molecular formula C31H37N5O3 B1670888 多拉马匹莫 CAS No. 285983-48-4

多拉马匹莫

货号: B1670888
CAS 编号: 285983-48-4
分子量: 527.7 g/mol
InChI 键: MVCOAUNKQVWQHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

    化学: 用作研究 p38 MAPK 信号通路的工具化合物。

    生物学: 研究其对细胞过程(如炎症和细胞凋亡)的影响。

    医学: 探索作为炎症性疾病、癌症和传染病的治疗剂。

    工业: 在新药和治疗策略开发中的潜在应用 .

生化分析

Biochemical Properties

Doramapimod interacts with the p38 MAPK, a crucial enzyme involved in the regulation of proinflammatory cytokines . It binds to an allosteric site of the human p38 MAPK, which requires a large conformational change not previously observed for other kinases . This interaction results in the inhibition of the p38 MAPK, thereby suppressing the production of proinflammatory cytokines .

Cellular Effects

Doramapimod has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block the release of tumor necrosis factor alpha (TNF-α) in lipopolysaccharide-stimulated THP-1 cells .

Molecular Mechanism

Doramapimod exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits the activity of p38 MAPK, which is crucial in regulating the production of proinflammatory cytokines, such as tumor necrosis factor α (TNFα) and interleukin-1β .

Temporal Effects in Laboratory Settings

The effects of Doramapimod change over time in laboratory settings . It has been shown to restore the cadmium-induced disruptive structural organization of microtubules across the Sertoli cell cytoplasm .

Dosage Effects in Animal Models

In animal models, the effects of Doramapimod vary with different dosages . In a study involving horses, Doramapimod was well-tolerated and demonstrated anti-inflammatory effects in a low-dose endotoxemia model .

Metabolic Pathways

It is known to interact with the p38 MAPK pathway, which plays a crucial role in inflammation and cell cycle regulation .

Transport and Distribution

It is known to bind to an allosteric site of the human p38 MAPK, suggesting it may be transported to where this kinase is located within the cell .

Subcellular Localization

The subcellular localization of Doramapimod is not explicitly reported in the literature . Given its role as a p38 MAPK inhibitor, it is likely to be found in locations where this kinase is present .

准备方法

合成路线和反应条件

多拉马匹莫德通过一个多步过程合成,涉及形成吡唑核心,然后引入各种取代基。关键步骤包括:

工业生产方法

多拉马匹莫德的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

多拉马匹莫德经历各种化学反应,包括:

常用试剂和条件

主要产品

这些反应形成的主要产品包括多拉马匹莫德的各种取代衍生物,它们可能具有不同的药理特性 .

相似化合物的比较

多拉马匹莫德在 p38 MAPK 抑制剂中独树一帜,因为它具有很高的选择性和效力。类似的化合物包括:

多拉马匹莫德因其强大的结合亲和力和抑制 p38 MAPK 多种亚型的能力而脱颖而出,使其成为研究和治疗领域中宝贵的工具 .

属性

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCOAUNKQVWQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048957
Record name Doramapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285983-48-4
Record name Doramapimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285983-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doramapimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doramapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doramapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Cc1ccc(-n2nc(C(C)(C)C)cc2NC(=O)Nc2ccc(OCCc3ccncc3)c3ccccc23)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared as described in the final step of Example 1 from 1-(5-tert-butyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea (0.022 g, 0.050 mmol), and p-tolylboronic acid (0.014 g, 0.1 mmol), using copper (II) acetate (0.014 g, 0.075 mmol), pyridine (0.01 mL, 0.1 mmol), molecular sieves (4 Å activated, 0.030 g) and methylene chloride (2 mL). The title compound was obtained as a yellow-white solid (0.013 g, 50%), mp 144-146° C.; 1H NMR (DMSO) δ 1.26(s, 9H), 2.36(s, 3H), 2.53(t, 4H) 2.82(t, 2H), 3.52(t, 4H), 4.23(t, 2H), 6.32(s, 1H), 6.94(d, 1H), 7.33(d, 1H), 7.42(d, 1H), 7.54(m, 3H), 7.90(d, 1H), 8.15(d, 1H), 8.18(d, 1H), 8.82(s, 1H), 8.96(s, 1H); MS (CI) 528(M++H).
Name
1-(5-tert-butyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea
Quantity
0.022 g
Type
reactant
Reaction Step One
Quantity
0.014 g
Type
reactant
Reaction Step Two
Quantity
0.01 mL
Type
reactant
Reaction Step Three
Quantity
0.014 g
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Doramapimod
Reactant of Route 2
Reactant of Route 2
Doramapimod
Reactant of Route 3
Reactant of Route 3
Doramapimod
Reactant of Route 4
Reactant of Route 4
Doramapimod
Reactant of Route 5
Reactant of Route 5
Doramapimod
Reactant of Route 6
Reactant of Route 6
Doramapimod
Customer
Q & A

Q1: What is the primary target of doramapimod?

A1: Doramapimod is a highly selective inhibitor of p38α MAPK, a serine/threonine kinase involved in inflammatory and stress responses. [, , , ]

Q2: How does doramapimod interact with p38α MAPK?

A2: Unlike some other p38α MAPK inhibitors that target the ATP-binding site, doramapimod acts as an allosteric inhibitor, binding to a distinct site on the kinase. [, ]

Q3: Does doramapimod bind to the DFG-in or DFG-out conformation of p38α MAPK?

A3: While doramapimod exhibits high affinity for the DFG-out conformation, research suggests it can also bind to the DFG-in state, inducing conformational changes in the kinase. []

Q4: What are the downstream effects of doramapimod inhibiting p38α MAPK?

A4: Inhibition of p38α MAPK by doramapimod leads to a decrease in the phosphorylation of downstream targets involved in inflammatory responses. This includes a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , , , , ]

Q5: What is the molecular formula and weight of doramapimod?

A5: The molecular formula of doramapimod is C34H40N8O3, and its molecular weight is 616.74 g/mol.

Q6: Is there information available on the spectroscopic data for doramapimod?

A6: The provided research papers primarily focus on the biological activity and do not provide detailed spectroscopic data for doramapimod.

Q7: Is doramapimod known to be a catalyst in any reactions?

A7: Doramapimod is a kinase inhibitor and does not exhibit catalytic properties. Its primary role is to bind to p38α MAPK and block its activity.

Q8: What is known about the stability of doramapimod under different conditions?

A8: Specific information on the stability of doramapimod under various conditions was not found in the provided research.

Q9: What are the primary routes of administration for doramapimod in preclinical studies?

A9: In the provided research, doramapimod was primarily administered in vitro to cell cultures or ex vivo to primary patient samples. In vivo studies utilized intravenous administration in a horse model. [, , , , , ]

Q10: Are there known biomarkers to predict the efficacy of doramapimod?

A11: Research suggests that elevated levels of IL-1β and increased p38 MAPK phosphorylation in AML samples may correlate with sensitivity to doramapimod. []

Q11: Has doramapimod been compared to other p38 MAPK inhibitors?

A12: Yes, several studies compared the efficacy and sensitivity profiles of doramapimod with other p38 MAPK inhibitors, including ralimetinib and ARRY 614. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。